2-Propylthiazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-3-7-8-4-6(5-9)10-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECWQIPPIPOHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2 Propylthiazole 5 Carbaldehyde
Condensation Reactions of the Carbaldehyde Moiety
The aldehyde group of 2-Propylthiazole-5-carbaldehyde readily undergoes condensation reactions, a classic transformation for this functional group.
Formation of Hydrazones and Schiff Bases
Condensation reactions of aldehydes with primary amines lead to the formation of Schiff bases, while reactions with hydrazines yield hydrazones. science.govnih.govnih.gov These reactions are typically straightforward, often requiring mild heating in a suitable solvent. nih.gov The resulting imine or hydrazone derivatives of this compound are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, Schiff bases can be used in the synthesis of various biologically active compounds. nih.gov The general mechanism involves the nucleophilic attack of the amine or hydrazine (B178648) on the carbonyl carbon, followed by dehydration to form the C=N double bond.
A variety of hydrazone and Schiff base derivatives have been synthesized through condensation reactions. science.govresearchgate.net For example, new hydrazone compounds have been prepared through the condensation of various aldehydes with hydrazine hydrate. science.gov Similarly, the reaction of aldehydes with primary amines is a well-established method for synthesizing Schiff bases. nih.govresearchgate.net
Reactions with Amino Acids and Formation of Thiazolidine (B150603) Derivatives in Model Systems
The reaction of this compound with amino acids can lead to the formation of thiazolidine derivatives. This transformation is a key step in the synthesis of various heterocyclic compounds. Thiazolidinones, a related class of compounds, can be synthesized through a one-pot multi-component reaction involving an aldehyde, a primary amine, and mercaptoacetic acid. nih.gov The mechanism of this reaction can proceed through the formation of an imine intermediate from the aldehyde and amine, followed by the nucleophilic attack of the sulfur atom of mercaptoacetic acid and subsequent intramolecular cyclization. nih.gov
The synthesis of 2-amino-4-thiazolidinones and their derivatives has been extensively reviewed, highlighting their importance as versatile substrates for creating a wide range of biologically active molecules. researchgate.net These reactions often utilize the reactivity of the amino and active methylene (B1212753) groups adjacent to the carbonyl group within the thiazolidine ring. researchgate.net
Carbon-Hydrogen (C-H) Bond Functionalization at the Thiazole (B1198619) C5 Position
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and environmentally benign approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The thiazole ring, particularly the C5 position, is a key target for such transformations.
Palladium-Catalyzed Direct Arylation Reactions
Palladium-catalyzed direct arylation is a highly effective method for forming carbon-carbon bonds between thiazoles and aryl halides. inonu.edu.trresearchgate.netnih.govarkat-usa.org This reaction allows for the introduction of aryl groups at specific positions on the thiazole ring, significantly increasing molecular complexity. Research has demonstrated that the direct C-H bond arylation of thiazole derivatives at the 5-position can be achieved with high efficiency using palladium complexes as catalysts. researchgate.net
These reactions are typically performed in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of these components is crucial for achieving high yields and regioselectivity. Various palladium sources, such as Pd(OAc)₂, and ligands, including phosphines and N-heterocyclic carbenes, have been successfully employed. nih.govnih.gov
Role of N-Heterocyclic Carbene (NHC) Ligands in Catalysis
N-Heterocyclic carbenes (NHCs) have gained prominence as ligands in palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties and steric tunability. nih.govbeilstein-journals.org In the context of the direct arylation of thiazoles, NHC-palladium complexes have proven to be highly effective catalysts. inonu.edu.trresearchgate.net These catalysts can promote the reaction at low catalyst loadings and under aerobic conditions, making the process more practical and sustainable. researchgate.net
The use of bulky NHC ligands can be advantageous in preventing catalyst deactivation and promoting the desired bond formation. beilstein-journals.org Several studies have reported the synthesis of novel palladium(II)-NHC complexes and their successful application in the direct C5-arylation of thiazoles with aryl bromides. inonu.edu.tr The general structure of these catalysts involves a palladium center coordinated to one or more NHC ligands and other ancillary ligands, such as chlorides. inonu.edu.tr
Regioselectivity Considerations in Thiazole C5 Arylation
The regioselectivity of the direct arylation of thiazoles is a critical aspect, as the thiazole ring possesses multiple C-H bonds that could potentially react. The C5 position is often favored for arylation due to its electronic properties. However, the choice of catalyst system, including the ligand and base, can significantly influence the regiochemical outcome. nih.gov
For instance, a palladium catalyst in conjunction with triphenylphosphine (B44618) (PPh₃) and sodium tert-butoxide (NaOtBu) has been shown to favor C2-arylation of thiazoles. In contrast, a catalytic system composed of a palladium catalyst, bathophenanthroline (B157979) (Bphen), and potassium phosphate (B84403) (K₃PO₄) directs the arylation to the C5 position. nih.gov Computational studies have suggested that the interplay of stabilizing and destabilizing interactions between the catalyst, the thiazole, and the aryl group in the transition state governs the regioselectivity. nih.gov Furthermore, the mechanism of C-H activation can differ for the C2 and C5 positions, with the C5 arylation potentially proceeding through a lower-energy bimetallic pathway. nih.gov The development of nickel-based catalysts has also provided a means for the regioselective C5-arylation of thiazoles. chemrxiv.org
Cross-Coupling Reactions Involving Thiazole Scaffolds (e.g., Negishi Coupling)
The thiazole ring can be functionalized through various cross-coupling reactions, with the Negishi coupling being a particularly effective method for forming new carbon-carbon bonds. This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.
To utilize this compound in a Negishi coupling, it would first need to be converted into a suitable organohalide, for instance, by bromination of the thiazole ring at a vacant position. Subsequently, the corresponding organozinc reagent can be prepared. The general process for a Negishi coupling on a thiazole scaffold involves the reaction of a halo-thiazole derivative with an organozinc reagent in the presence of a palladium or nickel catalyst.
The Negishi coupling is advantageous due to its high functional group tolerance and the relatively high reactivity of organozinc reagents. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, onto the thiazole core.
Table 1: Illustrative Negishi Cross-Coupling Reaction Parameters
| Reactant 1 (Thiazole Derivative) | Reactant 2 (Organozinc Reagent) | Catalyst | Product |
| 2-Propyl-4-bromo-thiazole-5-carbaldehyde | Aryl-ZnCl | Pd(PPh₃)₄ | 2-Propyl-4-aryl-thiazole-5-carbaldehyde |
| 2-Propyl-4-bromo-thiazole-5-carbaldehyde | Alkyl-ZnBr | Ni(acac)₂ | 2-Propyl-4-alkyl-thiazole-5-carbaldehyde |
Modifications at the 2-Propyl Substituent
The 2-propyl group of this compound offers a site for chemical modification, primarily through reactions involving the C-H bonds of the alkyl chain. Free-radical halogenation is a common method for functionalizing such alkyl side chains on heterocyclic rings.
Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can lead to the selective bromination of the propyl group. The selectivity of the bromination (i.e., which hydrogen on the propyl chain is replaced) is determined by the relative stability of the resulting radical intermediates. Typically, the benzylic-like position adjacent to the thiazole ring is the most reactive site due to the stabilization of the radical by the aromatic ring.
Once halogenated, the propyl group can undergo further transformations, such as nucleophilic substitution or elimination reactions, to introduce a variety of other functional groups.
Table 2: Potential Modifications of the 2-Propyl Substituent
| Reaction Type | Reagents | Potential Product |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Initiator | 2-(Bromo-propyl)thiazole-5-carbaldehyde |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 2-(1-Hydroxypropyl)thiazole-5-carbaldehyde or further oxidation products |
Nucleophilic Additions to the Carbonyl Group
The aldehyde functional group at the 5-position of the thiazole ring is a primary site for nucleophilic attack. The electrophilic carbon of the carbonyl group readily reacts with a wide array of nucleophiles, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions. libretexts.orglibretexts.orgmasterorganicchemistry.compressbooks.pub
Common nucleophilic addition reactions for an aldehyde like this compound include:
Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to the aldehyde results in the formation of a secondary alcohol after an acidic workup. organic-chemistry.orgleah4sci.com This reaction is a powerful tool for creating new carbon-carbon bonds.
Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene. organic-chemistry.orgnrochemistry.comwikipedia.orglibretexts.orglibretexts.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.
Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to a primary alcohol.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin.
Imine Formation: Reaction with a primary amine in the presence of a mild acid catalyst results in the formation of an imine.
Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal, which can serve as a protecting group for the carbonyl functionality. khanacademy.org
Table 3: Representative Nucleophilic Addition Reactions
| Reaction Type | Nucleophile/Reagent | Product Type |
| Grignard Reaction | R-MgBr, then H₃O⁺ | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reduction | NaBH₄, MeOH | Primary Alcohol |
| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |
| Imine Formation | R-NH₂, H⁺ | Imine |
| Acetal Formation | 2 eq. R-OH, H⁺ | Acetal |
Theoretical and Computational Investigations of 2 Propylthiazole 5 Carbaldehyde and Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 2-Propylthiazole-5-carbaldehyde. DFT calculations are used to determine the ground-state electronic structure, providing a wealth of information about molecular geometry, stability, and reactivity.
By solving the Kohn-Sham equations, DFT can predict the optimized geometry of this compound, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. These geometric parameters are crucial for understanding the steric and electronic effects of the propyl and carbaldehyde substituents on the thiazole (B1198619) ring.
Furthermore, DFT calculations yield the total electronic energy, from which the relative stabilities of different isomers or conformers can be assessed. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a high electron density around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the carbaldehyde group, indicating these as potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the thiazole ring and the propyl group would exhibit lower electron density.
Reactivity indices, such as the Fukui function, can be derived from DFT calculations to predict the most likely sites for nucleophilic and electrophilic attack. This information is invaluable for understanding the chemical behavior of this compound in various reactions.
| Parameter | Predicted Value |
| C2-N3 Bond Length | ~1.37 Å |
| N3-C4 Bond Length | ~1.39 Å |
| C4-C5 Bond Length | ~1.38 Å |
| C5-S1 Bond Length | ~1.72 Å |
| S1-C2 Bond Length | ~1.73 Å |
| C5-C(aldehyde) Bond Length | ~1.46 Å |
| C(aldehyde)=O Bond Length | ~1.22 Å |
| C2-C(propyl) Bond Length | ~1.51 Å |
| C4-C5-C(aldehyde) Angle | ~125° |
| S1-C2-N3 Angle | ~115° |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and, consequently, spectroscopic properties. researchgate.net TD-DFT can predict the electronic absorption spectra of molecules like this compound by calculating the energies of vertical excitations from the ground state to various excited states.
The output of a TD-DFT calculation includes the excitation energies (often expressed in nanometers) and the corresponding oscillator strengths, which are a measure of the intensity of the absorption. researchgate.net For this compound, one would expect transitions involving the π-orbitals of the thiazole ring and the carbaldehyde group. The highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition is often the most significant for the lowest energy absorption band.
TD-DFT calculations are essential for interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions (e.g., π → π* or n → π*). aps.org The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional, with hybrid functionals often providing better results for spectroscopic properties. aps.org
Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound (Note: This data is hypothetical and serves to illustrate the type of information obtained from TD-DFT calculations.)
| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~320 | 0.45 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~280 | 0.15 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~250 | 0.05 | n → π* |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and shapes of these orbitals provide crucial insights into the reactivity and selectivity of a molecule.
For this compound, the HOMO is likely to be a π-orbital delocalized over the thiazole ring, with significant contributions from the sulfur and nitrogen atoms. The LUMO is expected to be a π*-orbital, with a large coefficient on the carbaldehyde group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis is particularly useful in understanding pericyclic reactions, such as cycloadditions, where the symmetry and overlap of the frontier orbitals dictate the reaction's feasibility and stereochemical outcome. imperial.ac.uklibretexts.org
Table 3: Representative Frontier Molecular Orbital Energies for a Thiazole Derivative (Note: These values are illustrative and would be specifically calculated for this compound in a dedicated study.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces
Non-covalent interactions (NCIs) are the driving forces behind supramolecular chemistry, crystal engineering, and the biological activity of many molecules. rsc.org NCI analysis, often performed using the reduced density gradient (RDG), is a computational technique that allows for the visualization and characterization of weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. nih.gov
For this compound, NCI analysis would reveal the intricate network of intermolecular interactions that govern its packing in the solid state. The nitrogen atom of the thiazole ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors, while the C-H bonds of the thiazole ring and the propyl group can act as weak hydrogen bond donors. researchgate.netnih.gov
The analysis would generate 3D isosurfaces color-coded to indicate the type and strength of the interaction. Blue surfaces typically represent strong attractive interactions like hydrogen bonds, green surfaces indicate weaker van der Waals interactions, and red surfaces denote steric repulsion. nih.gov This visual representation is invaluable for understanding how molecules of this compound interact with each other and with other molecules, which is crucial for the design of co-crystals and other solid forms with desired properties. researchgate.net
Quantum Chemical Descriptors for Reactivity and Selectivity Profiling
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and can be correlated with its reactivity, selectivity, and other properties. nih.gov These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.
For this compound, a range of quantum chemical descriptors can be calculated to profile its chemical behavior. These include:
Electronic Descriptors: Ionization potential, electron affinity, electronegativity, and chemical hardness, which are related to the HOMO and LUMO energies and provide insights into the molecule's ability to donate or accept electrons.
Topological Descriptors: These are based on the connectivity of the atoms in the molecule and can be used to model properties like boiling point and solubility.
Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy, and entropy can be calculated to assess the stability and spontaneity of reactions involving this compound. rsc.org
These descriptors can be used to build predictive models for various properties, aiding in the virtual screening of related compounds and the rational design of new molecules with enhanced reactivity or specific biological activities.
Table 4: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Definition | Significance for this compound |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Indicates the ease of oxidation. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Indicates the ease of reduction. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. | A higher value suggests greater stability. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Molecular Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | Relates to intermolecular dispersion forces. |
Applications in Advanced Organic Synthesis As a Building Block
Precursor for the Elaboration of Complex Thiazole-Containing Molecules
As a foundational unit, 2-Propylthiazole-5-carbaldehyde serves as a key starting point for constructing elaborate molecules that retain the thiazole (B1198619) core. The aldehyde functional group is particularly amenable to various organic reactions, such as nucleophilic additions and condensations, which allow for the extension and modification of the molecular structure. ontosight.ai This reactivity is fundamental to its role in medicinal chemistry and materials science, where the synthesis of novel thiazole derivatives is a constant pursuit. beilstein-journals.org Synthetic chemists utilize this building block to introduce the thiazole ring into larger systems, leveraging the unique electronic and structural properties of the heterocycle.
Intermediate in the Synthesis of Architecturally Diverse Heterocyclic Scaffolds
The utility of this compound extends to its role as an intermediate in the assembly of a wide range of heterocyclic structures. Thiazoles are a recognized class of azole compounds that have garnered significant attention for their broad pharmacological activities. beilstein-journals.org The reactions of the aldehyde group can initiate cyclization cascades or be used to link the thiazole ring to other heterocyclic systems, thereby generating architecturally diverse and complex molecular frameworks. nih.gov
Synthesis of Thiazole-Based Structures for Biochemical Research (e.g., Cefditoren Pivoxil Precursors)
A prominent example of a thiazole-5-carbaldehyde derivative in pharmaceutical synthesis is the use of 4-methyl-5-formylthiazole as a critical intermediate in the production of Cefditoren Pivoxil. google.com Cefditoren Pivoxil is a third-generation cephalosporin (B10832234) antibiotic known for its broad-spectrum bactericidal activity. chemicalbook.commedkoo.com The synthesis involves using the aldehyde to construct the (Z)-2-(4-methylthiazol-5-yl)vinyl side chain at the C-3 position of the cephem nucleus. chemicalbook.com This is often achieved through a Wittig reaction, where the formyl group of the thiazole intermediate reacts with a suitable phosphonium (B103445) ylide to form the required carbon-carbon double bond, demonstrating the aldehyde's crucial role in assembling the final drug structure. google.com
Development of Compounds with Potential as Anti-inflammatory and Antimicrobial Agents in Synthetic Studies
The thiazole nucleus is a key feature in many compounds developed for their therapeutic potential. medmedchem.com Synthetic studies have focused on creating derivatives from thiazole aldehydes to explore new anti-inflammatory and antimicrobial agents. The combination of a thiazole ring with other heterocyclic structures, such as indole (B1671886) and benzimidazole, has been investigated to enhance pharmacological activity. nih.govrsc.org For instance, researchers have synthesized series of acyl-hydrazones and other derivatives from substituted thiazoles and evaluated their biological activities. nih.govnih.govnih.gov
Table 1: Examples of Thiazole Derivatives in Synthetic Studies for Biological Activity This table is for illustrative purposes and synthesizes findings from multiple research studies.
| Derivative Class | Target Activity | Key Findings | Citations |
| Indole-2-formamide benzimidazole[2,1-b]thiazole | Anti-inflammatory | Compounds effectively inhibited the release of pro-inflammatory cytokines (NO, IL-6, TNF-α). Electron-withdrawing groups enhanced activity. | nih.govrsc.org |
| Acyl-hydrazones bearing 2-aryl-thiazole | Anti-inflammatory | Several compounds reduced leukocyte counts and inhibited nitric oxide (NO) synthesis, with some showing more potent activity than the reference drug Meloxicam. | nih.gov |
| 2,4-disubstituted thiazole derivatives | Antimicrobial / Antiproliferative | Synthesized compounds showed efficacy against various cancer cell lines and bacterial strains, acting as multi-targeted inhibitors. | nih.gov |
| Thiazole-based oxadiazoles (B1248032) and triazoles | Antimicrobial | Certain synthesized derivatives displayed significant broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. | nih.gov |
Role in the Synthesis of Specialized Thiazole Derivatives for Specific Research Purposes
Beyond general synthesis, this compound and its analogues are instrumental in creating highly specialized molecules designed for targeted research applications. These applications include probing biological systems and developing new technologies in materials science and catalysis.
Derivatization for Receptor Binding Studies and Ligand-Target Interactions
The thiazole scaffold is a valuable platform for designing ligands to study receptor binding and enzyme inhibition. nih.gov By modifying the core structure of a thiazole aldehyde, chemists can synthesize libraries of compounds to probe ligand-target interactions. For example, a series of 2-amino-5-benzoyl-4-phenylthiazole derivatives were developed as potent and selective antagonists for the adenosine (B11128) A1 receptor. nih.gov In such syntheses, the aldehyde group can be transformed into other functionalities, such as the benzoyl group in this case, to optimize binding affinity and selectivity for a specific biological target. nih.gov These studies are crucial for developing new therapeutic agents and understanding complex biological pathways. researchgate.net
Applications in the Design of Novel Catalytic Ligands (e.g., for Metal Catalysis)
The electronic properties of the thiazole ring make it an attractive component in the design of ligands for metal catalysis. The electron-deficient nature of the thiazole core can influence the properties of a metal center when incorporated into a ligand. chemshuttle.com Thiazole-5-carbaldehydes are useful starting materials for synthesizing such ligands, often through Schiff base condensation where the aldehyde reacts with a primary amine to form an imine. This reaction provides a straightforward method to link the thiazole unit to other coordinating groups, creating multidentate ligands for transition metal catalysis. chemshuttle.com
Potential Biochemical and Biomimetic Research Directions
Investigation of Chemoenzymatic Transformations Involving Carbaldehyde Functionality
The carbaldehyde group of 2-Propylthiazole-5-carbaldehyde is a prime target for enzymatic transformations, offering pathways to novel chiral molecules and functionalized derivatives. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, provides a powerful toolkit for modifying this compound.
Enzymatic Reduction and Oxidation: The aldehyde can be stereoselectively reduced to the corresponding alcohol, 2-Propylthiazole-5-methanol, using alcohol dehydrogenases (ADHs). Conversely, aldehyde dehydrogenases (ALDHs) or oxidases could be employed for its oxidation to 2-propylthiazole-5-carboxylic acid. These enzymatic reactions often proceed with high enantioselectivity, a crucial aspect for the synthesis of biologically active compounds. While specific studies on this compound are not prevalent, the enzymatic reduction of various aromatic, heterocyclic, and aliphatic carboxylic acids to their corresponding aldehydes has been demonstrated, suggesting the feasibility of the reverse reaction as well. nih.gov
Lipase-Catalyzed Reactions: Lipases, known for their versatility in non-aqueous media, can catalyze a range of reactions on aldehydes. researchgate.netnih.gov For instance, a lipase-catalyzed Cannizzaro-type reaction could lead to the disproportionation of this compound into its corresponding alcohol and carboxylic acid. nih.gov Additionally, lipases can be used in acylation reactions, potentially involving the hydroxyl group if the aldehyde is first reduced. The synthesis of various heterocyclic compounds has been successfully catalyzed by lipases, indicating their potential applicability to thiazole (B1198619) derivatives. researchgate.net
Transaminase-Catalyzed Amination: Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones and aldehydes. acs.orgmdpi.commbl.or.kr The carbaldehyde functionality of this compound could be a substrate for ω-transaminases, leading to the formation of the chiral amine, (1-(2-propylthiazol-5-yl)methanamine). The use of transaminases for the amination of aldehydes and ketones is a well-established green chemistry approach for producing optically pure amines, which are valuable building blocks in pharmaceuticals. mbl.or.krnih.gov
Table 1: Potential Chemoenzymatic Transformations of this compound
| Enzyme Class | Transformation | Potential Product | Significance |
| Alcohol Dehydrogenase (ADH) | Reduction | 2-Propylthiazole-5-methanol | Chiral alcohol synthesis |
| Aldehyde Dehydrogenase (ALDH) | Oxidation | 2-Propylthiazole-5-carboxylic acid | Synthesis of carboxylic acid derivatives |
| Lipase | Cannizzaro-type reaction | 2-Propylthiazole-5-methanol and 2-Propylthiazole-5-carboxylic acid | Disproportionation to alcohol and acid |
| Transaminase (TA) | Reductive amination | (1-(2-Propylthiazol-5-yl)methanamine) | Chiral amine synthesis |
Study of Compound Participation in Maillard-type Reactions in Controlled Model Systems
The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino compounds, is fundamental to the development of flavor and color in thermally processed foods. Aldehydes, such as this compound, can actively participate in these reactions, particularly through Strecker degradation pathways, leading to the formation of a diverse array of flavor compounds. profpc.com.brresearchgate.netnih.gov
In controlled model systems, reacting this compound with different amino acids would likely generate a unique profile of volatile and non-volatile products, contributing to specific sensory attributes. researchgate.netnih.gov The sulfur-containing thiazole ring, in conjunction with the reactive aldehyde, makes it a particularly interesting precursor for savory and meaty flavor notes. The interaction of lipid-derived aldehydes with Maillard reaction intermediates is known to produce a variety of heterocyclic compounds, including thiazoles, which contribute to the aroma of cooked meat. researchgate.net
The sensory properties of Maillard reaction products are highly dependent on the precursor amino acids. researchgate.netnih.gov For example, reaction with sulfur-containing amino acids like cysteine could enhance the formation of sulfurous and roasted notes, while reaction with branched-chain amino acids like leucine (B10760876) or valine might lead to malty or chocolate-like aromas. nih.gov
Table 2: Predicted Sensory Outcomes of Maillard Reactions with this compound and Various Amino Acids
| Amino Acid | Predicted Flavor Contribution | Potential Key Odorants |
| Cysteine | Roasted, meaty, sulfurous | Formation of additional sulfur-containing heterocycles |
| Methionine | Boiled potato, savory | Formation of sulfur compounds and Strecker aldehydes |
| Leucine | Malty, chocolate-like, cheesy | Formation of 3-methylbutanal |
| Valine | Malty, chocolate-like, nutty | Formation of 2-methylpropanal |
| Glycine | General browning, sweet, caramel-like | Formation of pyrazines and other heterocyclic compounds |
Exploration of Structural Analogs in Biochemical Probe Development
The development of biochemical probes is a cornerstone of chemical biology, enabling the visualization and study of biological processes in real-time. The thiazole scaffold is a privileged structure in this context, appearing in various fluorescent dyes and bioactive molecules. mdpi.comnih.gov Structural analogs of this compound could be designed and synthesized to serve as biochemical probes for various applications.
Fluorescent Probes: By functionalizing the thiazole ring or the propyl group with a fluorophore, or by using the inherent fluorescence of certain thiazole derivatives, probes can be developed to detect specific enzymes, metal ions, or other biomolecules. nih.govacs.org For instance, the aldehyde group could be modified to act as a reactive handle for covalent labeling of proteins or as a recognition site for specific analytes. The design of probes based on thiazole orange, a well-known fluorescent dye, demonstrates the potential of the thiazole moiety in creating "light-up" probes that exhibit enhanced fluorescence upon binding to a target. mdpi.comnih.gov
Enzyme Inhibitor Scaffolds: The thiazole ring is present in a number of enzyme inhibitors. By modifying the propyl and aldehyde substituents, a library of structural analogs could be synthesized and screened for inhibitory activity against various enzymes. The aldehyde itself can be a reactive "warhead" that forms a covalent bond with active site residues of certain enzymes.
Probes for Cellular Imaging: Analogs designed to be cell-permeable and to interact with specific cellular components could be used for live-cell imaging. The design of such probes would involve tailoring the lipophilicity and introducing specific targeting moieties to the this compound scaffold. The development of thiazole-based probes for detecting G-quadruplex DNA structures highlights the potential for creating probes that target specific nucleic acid conformations. acs.org
Table 3: Potential Structural Modifications of this compound for Biochemical Probe Development
| Modification Site | Potential Modification | Target Application |
| Aldehyde group | Conversion to a fluorophore-reactive group | Covalent labeling of proteins |
| Aldehyde group | Conversion to a specific recognition motif | Sensing of specific analytes |
| Propyl group | Attachment of a targeting ligand | Directed delivery to specific cells or organelles |
| Thiazole ring | Annulation with aromatic systems | Development of novel fluorescent scaffolds |
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. This paradigm shift is influencing the synthesis of thiazole (B1198619) derivatives, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. bepls.com
Future research will likely concentrate on developing novel synthetic pathways for 2-propylthiazole-5-carbaldehyde that are both environmentally friendly and economically viable. Key areas of exploration include:
Catalyst-Free and Solvent-Free Reactions: Significant progress has been made in developing multi-component, single-pot reactions that proceed without the need for catalysts or harmful organic solvents. bepls.com Microwave-assisted synthesis, for instance, has demonstrated the ability to produce thiazole derivatives in high yields and with significantly reduced reaction times. bepls.com
Use of Green Catalysts: Research into the use of reusable and environmentally benign catalysts, such as silica-supported tungstosilicic acid and NiFe2O4 nanoparticles, is gaining traction. nih.govacs.org These catalysts offer the advantage of easy separation and can be used multiple times without a significant loss of activity. acs.orgnih.gov
Ultrasonic Irradiation: The application of ultrasonic irradiation in the synthesis of thiazoles has been shown to be a more convenient and easily controlled method compared to conventional heating. nih.gov This technique can lead to higher yields, shorter reaction times, and milder reaction conditions. nih.govnih.gov
| Synthetic Approach | Key Features | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, enhanced reaction kinetics | Reduced reaction times, higher yields, energy efficiency |
| Green Catalysts (e.g., NiFe2O4 NPs) | Reusable, environmentally benign | Reduced waste, cost-effective, sustainable |
| Ultrasonic Irradiation | Acoustic cavitation | Milder conditions, shorter reaction times, improved yields |
| Multicomponent Reactions | One-pot synthesis | High atom economy, reduced purification steps |
Exploration of Novel Derivatization Pathways and Chemical Transformations
The aldehyde functional group in this compound provides a versatile handle for a wide array of chemical transformations, opening the door to a vast chemical space of novel derivatives. ontosight.ai
Future research is expected to delve deeper into the reactivity of this compound, exploring new derivatization pathways to synthesize molecules with tailored properties. This includes:
Condensation Reactions: The aldehyde group can readily undergo condensation reactions with various nucleophiles to form a diverse range of heterocyclic compounds. pharmaguideline.com
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, although often requiring high temperatures. wikipedia.org Recent studies have shown that energy transfer-catalyzed intermolecular dearomative cycloadditions of thiazoles can occur under milder conditions, providing access to unique three-dimensional molecular scaffolds. acs.orgacs.org
Functionalization at Other Positions: While the aldehyde group is the primary site of reactivity, future work will likely explore methods for the selective functionalization of other positions on the thiazole ring. wikipedia.org
Application of Advanced Computational Modeling for Predictive Chemical Design
The integration of computational modeling and in silico screening has become an indispensable tool in modern drug discovery and materials science. frontiersin.orgnih.gov These techniques allow for the prediction of molecular properties and biological activities, significantly accelerating the design and development of new compounds.
In the context of this compound, computational modeling can be employed to:
Predict Biological Activity: Molecular docking studies can predict the binding affinity of thiazole derivatives to specific biological targets, such as enzymes and receptors. nih.govnih.gov This allows for the rational design of more potent and selective therapeutic agents. frontiersin.orgrsc.org
Optimize Physicochemical Properties: Computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to design molecules with improved pharmacokinetic profiles. nih.govnih.gov
Elucidate Reaction Mechanisms: Theoretical calculations can provide insights into the mechanisms of chemical reactions, aiding in the development of more efficient synthetic routes. nih.gov
Integration into Complex Multistep Syntheses of Natural Product Mimics and Synthetic Targets
Thiazole and its derivatives are important structural motifs found in a variety of natural products with significant biological activity. nih.govresearchgate.net The unique chemical properties of the thiazole ring make it a valuable building block in the synthesis of complex molecules. taylorandfrancis.com
Future research will likely see the increased use of this compound and its derivatives as key intermediates in the total synthesis of natural products and the creation of natural product mimics. researchgate.net This includes:
Scaffold Hopping: The thiazole ring can be used as a bioisosteric replacement for other aromatic systems in known bioactive molecules, a strategy known as scaffold hopping. rsc.org This can lead to the discovery of new compounds with improved properties.
Peptidomimetics: Thiazole-containing dipeptide mimics can be incorporated into peptide backbones to create novel peptidomimetics with enhanced stability and biological activity. taylorandfrancis.comresearchgate.net
Discovery of New Catalytic and Material Science Applications for Thiazole Carbaldehydes
The unique electronic and structural properties of thiazole derivatives suggest their potential for a wide range of applications beyond the traditional focus on medicinal chemistry.
Emerging research is beginning to explore the use of thiazole carbaldehydes and their derivatives in:
Catalysis: Thiazolium salts, derived from the alkylation of thiazoles, are effective catalysts in reactions such as the Stetter reaction and the benzoin (B196080) condensation. wikipedia.orgtandfonline.com Thiazole-based ligands can also be used to create metal complexes with catalytic activity. smolecule.com
Materials Science: The ability of thiazole-4-carbaldehyde to participate in the formation of new materials with specific photoelectric and adsorption properties suggests similar potential for its 2-propyl-5-carbaldehyde isomer. quinoline-thiophene.com Research into thiazole-linked covalent organic frameworks (COFs) has shown their potential for applications such as photocatalytic hydrogen evolution. acs.org
Dyes and Pigments: Thiazole derivatives have been used in the formulation of specialty dyes and pigments due to their stability and unique color properties. nih.govchemimpex.com
Q & A
Q. What are the optimal synthetic routes for 2-Propylthiazole-5-carbaldehyde, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a method commonly used for introducing aldehyde groups into heterocyclic systems. This involves treating a thiazole precursor (e.g., 2-propylthiazole) with a chlorinating agent (POCl₃) and DMF under controlled conditions . Key factors affecting yield include:
- Temperature : Maintaining 0–5°C during reagent addition minimizes side reactions.
- Stoichiometry : A molar ratio of 1:1.2 (precursor:POCl₃/DMF) optimizes aldehyde formation.
- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane improves purity.
Hypothetical yield comparisons:
| Method | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Vilsmeier-Haack | 0–5 | 65–75 | ≥95 |
| Direct oxidation | 25–30 | 40–50 | 85–90 |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its reactive aldehyde group and potential toxicity:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates .
- Waste Disposal : Collect organic waste in halogen-resistant containers and neutralize residual POCl₃ with ice-cold water before disposal .
Advanced Research Questions
Q. How can contradictions in NMR and mass spectrometry data for this compound be resolved?
Discrepancies between observed and theoretical spectra often arise from:
- Tautomerism : The thiazole ring’s tautomeric equilibrium (e.g., 4H/2H forms) can shift proton environments, altering NMR peak splitting. Use deuterated DMSO to stabilize dominant tautomers .
- Ionization artifacts : In mass spectrometry, in-source fragmentation may produce misleading [M+H]+ peaks. Employ low-energy ESI or MALDI-TOF for clearer molecular ion detection .
- Reference standards : Cross-validate with high-purity commercial samples (e.g., CAS 60587-86-2, 98% purity) .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict:
- Reactivity : Localized electrophilicity at the aldehyde group, guiding nucleophilic addition studies.
- Spectroscopic properties : Simulated IR and UV-Vis spectra align with experimental data when solvent effects (PCM model) are included .
- Solubility : COSMO-RS simulations in acetonitrile or DMF correlate with experimental logP values (~1.8) .
Q. How does the alkyl chain length (propyl vs. methyl/ethyl) in thiazole-5-carbaldehydes affect biological activity?
Comparative studies with analogs (e.g., methyl or ethyl substituents) reveal:
- Lipophilicity : Longer chains (propyl) enhance membrane permeability in cell-based assays but reduce aqueous solubility.
- Enzyme inhibition : Propyl derivatives show higher affinity for cytochrome P450 isoforms (e.g., CYP3A4) due to hydrophobic binding pocket interactions .
- Toxicity : Propyl-substituted compounds exhibit lower acute toxicity (LD₅₀ > 200 mg/kg in murine models) compared to methyl analogs .
Methodological Considerations
Q. What crystallographic techniques are suitable for resolving the structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXTL or Olex2 software provides precise bond-length/angle data . Key steps:
Q. How can researchers address low yields in large-scale synthesis of this compound?
Scale-up challenges include exothermic reactions and byproduct formation. Mitigation strategies:
- Flow chemistry : Continuous POCl₃ addition reduces thermal runaway risks.
- Catalysis : Add molecular sieves (4Å) to absorb HCl, shifting equilibrium toward product .
- Purification : Gradient silica gel chromatography (hexane:EtOAc 8:1 → 4:1) removes unreacted precursors.
Data Contradiction Analysis
Q. Why do HPLC purity assays sometimes conflict with NMR integration values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
